(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane
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Overview
Description
(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is an organic compound with the molecular formula C6H12I2O2. It is characterized by the presence of iodine atoms and ether linkages, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane typically involves the reaction of 2-iodoethanol with methoxyethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The ether linkages can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alkanes and alkenes.
Scientific Research Applications
(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane involves its ability to undergo nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This property makes it useful in modifying other molecules and creating new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-iodoethoxy)ethane
- 1,2-Bis(2-chloroethoxy)ethane
- 2-Bromoethyl ether
- Bis(2-bromoethyl) ether
Uniqueness
(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is unique due to its specific stereochemistry and the presence of both iodine and methoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Properties
CAS No. |
136418-26-3 |
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Molecular Formula |
C5H10I2O2 |
Molecular Weight |
355.94 g/mol |
IUPAC Name |
(1S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane |
InChI |
InChI=1S/C5H10I2O2/c1-8-5(4-7)9-3-2-6/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
YWAIDTJFALVPHL-YFKPBYRVSA-N |
Isomeric SMILES |
CO[C@H](CI)OCCI |
Canonical SMILES |
COC(CI)OCCI |
Origin of Product |
United States |
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